Purapuridine (Solasodine): Chemical Structure, Molecular Dynamics, and Therapeutic Profiling
Purapuridine (Solasodine): Chemical Structure, Molecular Dynamics, and Therapeutic Profiling
Executive Summary
Purapuridine, universally recognized in pharmacognosy and medicinal chemistry as Solasodine , is a highly bioactive steroidal alkaloid derived from plants of the Solanaceae family[1]. As a Senior Application Scientist, I frequently evaluate natural product scaffolds for oncological and neuroprotective applications. Purapuridine stands out due to its rigid oxaspiro and azaspiro ring systems, which allow it to act as a potent disrupter of protein-protein interactions (PPIs)—most notably the p53-MDM2 complex[2]. This whitepaper provides a comprehensive, field-tested guide to the chemical properties, signaling mechanisms, and experimental handling of Purapuridine for advanced drug development.
Chemical Identity and Structural Architecture
Purapuridine is a complex hemiaminal ether and sapogenin[3]. The core structural feature that dictates its bioactivity is the (3β,22α,25R)-spirosol-5-en-3-ol framework. The lipophilic steroidal backbone allows for rapid cellular membrane penetration, while the spiro-amine (azaspiro) and spiro-ether (oxaspiro) moieties provide critical hydrogen-bonding sites for target kinase and ligase inhibition[3].
Quantitative Physicochemical Data
To ensure precise molarity calculations and formulation stability, researchers must adhere to the following validated physicochemical parameters[4],[3],[5]:
| Property | Value / Description |
| IUPAC Name | (1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-piperidine]-16-ol |
| Common Synonyms | Purapuridine, Solasodine, Solancarpidine, Solanidine-S |
| Molecular Formula | C₂₇H₄₃NO₂ |
| Molecular Weight | 413.64 g/mol |
| CAS Registry Number | 126-17-0 |
| Appearance | White to off-white crystalline solid |
| Melting Point | 200–202 °C |
| Solubility Profile | DMF: ~1 mg/mL; Ethanol: ~1-9 mg/mL; Methanol: 9.5 mg/mL; Water: <1.0 mg/mL (Practically insoluble) |
Mechanistic Pharmacology & Signaling Pathways
Understanding the causality behind Purapuridine's efficacy is critical for designing robust assays. The compound operates via two primary, validated signaling axes:
-
p53-MDM2 Disruption & Apoptosis: Purapuridine directly induces apoptosis by inhibiting the p53-MDM2 complex[1]. Under normal pathological conditions in cancer, MDM2 ubiquitinates the tumor suppressor p53, marking it for proteasomal degradation. By sterically hindering this interaction, Purapuridine stabilizes p53, leading to the downstream activation of p21^(Waf1/Cip1) and the downregulation of anti-apoptotic Bcl-2 proteins[2].
-
PI3K/Akt and MMP-2 Suppression: Purapuridine acts as a potent inhibitor of the PI3K/Akt signaling pathway[6]. The suppression of Akt phosphorylation directly downregulates the oncogenic microRNA-21 (miR-21). Because miR-21 normally represses RECK (Reversion-inducing-cysteine-rich protein with kazal motifs), Purapuridine treatment restores RECK levels, which subsequently inhibits Matrix Metalloproteinase-2 (MMP-2), thereby blocking tumor invasion and metastasis[6].
Caption: Purapuridine (Solasodine) molecular signaling pathways in oncology.
Experimental Methodologies & Protocols
To ensure trustworthiness and reproducibility, every protocol must be a self-validating system. Because Purapuridine is highly lipophilic (water solubility <1.0 mg/mL)[5], improper formulation is the leading cause of false negatives in cellular assays.
Protocol 1: In Vitro Apoptosis Assay via p53-MDM2 Disruption
Causality Check: We utilize Flow Cytometry (Annexin V/PI) to quantify apoptosis, paired with Western Blotting to validate that the apoptosis is mechanistically driven by p53 stabilization rather than non-specific solvent toxicity.
-
Stock Preparation: Dissolve Purapuridine in anhydrous DMF or DMSO to a concentration of 10 mM. Note: DMF is preferred for highly sensitive cell lines to avoid DMSO-induced differentiation artifacts[4].
-
Cell Culture & Dosing: Seed HCT116 cells (colorectal carcinoma) at 5×104 cells/well in a 6-well plate. Treat with Purapuridine at 40 µM[4]. Include a vehicle-only control (0.4% DMF) to establish a baseline.
-
Flow Cytometry: After 48 hours, harvest cells, wash with cold PBS, and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark. Analyze via flow cytometer to quantify early (Annexin V+/PI-) and late (Annexin V+/PI+) apoptosis.
-
Western Blot Validation: Lyse a parallel set of treated cells in RIPA buffer. Probe for p53, MDM2, p21, and Bcl-2 to confirm the mechanistic target engagement[1].
Protocol 2: In Vivo Xenograft Formulation and Dosing Strategy
Causality Check: Direct injection of DMSO stocks into murine models causes severe precipitation and localized necrosis. We use a CMC-Na suspension to ensure slow, sustained systemic absorption[6].
-
Formulation: To prepare a 5 mg/mL dosing suspension, accurately weigh 5 mg of Purapuridine powder. Gradually add 1 mL of 0.5% Carboxymethyl cellulose sodium (CMC-Na) solution. Vortex and sonicate until a homogeneous, milky suspension is formed[6].
-
Administration: Administer to HCT116 mouse xenograft models via intraperitoneal (IP) injection at a dose of 30 to 50 mg/kg[4].
-
Monitoring: Measure tumor volume using digital calipers every 3 days. Post-euthanasia, perform immunohistochemistry (IHC) on tumor sections for MMP-2 and RECK to validate anti-metastatic efficacy[6].
Caption: Step-by-step experimental workflow for evaluating Purapuridine.
Conclusion
Purapuridine (Solasodine) is a highly versatile steroidal alkaloid with profound implications in oncology and neuropharmacology. By rigorously controlling formulation variables and validating mechanism-of-action through the p53-MDM2 and PI3K/Akt/MMP-2 axes, researchers can leverage this natural product scaffold for the development of next-generation targeted therapeutics.
References
-
Adooq Bioscience - Solasodine | 126-17-0. Available at:[Link]
-
National Center for Biotechnology Information (NCBI) - PubChem Compound Summary for CID 442985, Solasodine. Available at:[Link]
-
DrugFuture - Chemical Properties and Literature References for Solasodine. Available at:[Link]
